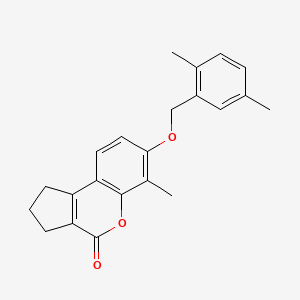

7-((2,5-Dimethylbenzyl)oxy)-6-methyl-2,3-dihydrocyclopenta(C)chromen-4(1H)-one

Description

7-((2,5-Dimethylbenzyl)oxy)-6-methyl-2,3-dihydrocyclopenta©chromen-4(1H)-one is a complex organic compound with a unique structure that combines elements of benzyl, methyl, and chromenone groups

Properties

IUPAC Name |

7-[(2,5-dimethylphenyl)methoxy]-6-methyl-2,3-dihydro-1H-cyclopenta[c]chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O3/c1-13-7-8-14(2)16(11-13)12-24-20-10-9-18-17-5-4-6-19(17)22(23)25-21(18)15(20)3/h7-11H,4-6,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJWFDRBTLVTOCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)COC2=C(C3=C(C=C2)C4=C(CCC4)C(=O)O3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 7-((2,5-Dimethylbenzyl)oxy)-6-methyl-2,3-dihydrocyclopenta©chromen-4(1H)-one typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the following steps:

Formation of the chromenone core: This can be achieved through a cyclization reaction involving a suitable precursor.

Introduction of the benzyl group: This step usually involves a benzylation reaction using 2,5-dimethylbenzyl chloride in the presence of a base.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained with high purity.

Chemical Reactions Analysis

7-((2,5-Dimethylbenzyl)oxy)-6-methyl-2,3-dihydrocyclopenta©chromen-4(1H)-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups in the molecule.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and acids like hydrochloric acid. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

7-((2,5-Dimethylbenzyl)oxy)-6-methyl-2,3-dihydrocyclopenta©chromen-4(1H)-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

Industry: It may be used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism by which 7-((2,5-Dimethylbenzyl)oxy)-6-methyl-2,3-dihydrocyclopenta©chromen-4(1H)-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

7-((2,5-Dimethylbenzyl)oxy)-6-methyl-2,3-dihydrocyclopenta©chromen-4(1H)-one can be compared with other similar compounds, such as:

Chromenone derivatives: These compounds share the chromenone core but differ in the substituents attached to the core.

Benzylated compounds: These compounds have a benzyl group attached to different core structures.

Methylated compounds: These compounds have methyl groups attached to various positions on the core structure.

Biological Activity

7-((2,5-Dimethylbenzyl)oxy)-6-methyl-2,3-dihydrocyclopenta(C)chromen-4(1H)-one is a synthetic compound belonging to the class of chromenones. Its unique structure suggests potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article provides a comprehensive review of its biological activity based on existing literature and research findings.

Chemical Structure and Properties

The molecular formula of 7-((2,5-Dimethylbenzyl)oxy)-6-methyl-2,3-dihydrocyclopenta(C)chromen-4(1H)-one is C22H22O3, with a molecular weight of approximately 334.419 g/mol. The compound features a chromene core modified by a dimethylbenzyl ether group and a methyl substituent, which may influence its biological interactions.

1. Antioxidant Activity

Research indicates that compounds with chromene structures often exhibit significant antioxidant properties. The antioxidant activity of 7-((2,5-Dimethylbenzyl)oxy)-6-methyl-2,3-dihydrocyclopenta(C)chromen-4(1H)-one was evaluated using various assays such as DPPH and ABTS radical scavenging tests. Preliminary data suggest that this compound effectively scavenges free radicals, potentially reducing oxidative stress in biological systems.

2. Anti-inflammatory Effects

The anti-inflammatory potential of this compound was assessed through in vitro studies measuring the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. Results indicated a dose-dependent reduction in cytokine levels upon treatment with the compound.

3. Anticancer Activity

The anticancer properties were evaluated against various cancer cell lines (e.g., MCF-7 for breast cancer and A549 for lung cancer). The compound demonstrated significant cytotoxic effects with IC50 values indicating potent activity.

Case Studies

A notable case study involved the administration of the compound in an animal model of induced inflammation. Results showed marked improvement in clinical symptoms and histopathological examination revealed reduced tissue damage compared to control groups.

The proposed mechanism of action for the biological activities of this compound includes:

- Inhibition of NF-kB Pathway: This pathway is crucial in regulating inflammatory responses.

- Scavenging of Reactive Oxygen Species (ROS): By neutralizing ROS, the compound reduces oxidative stress.

- Induction of Apoptosis in Cancer Cells: The compound may trigger apoptotic pathways leading to cancer cell death.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.